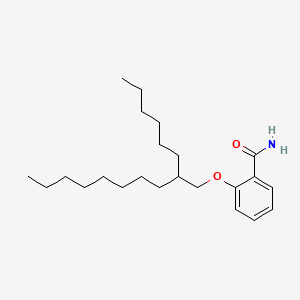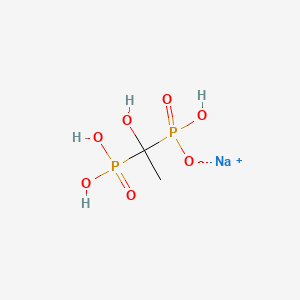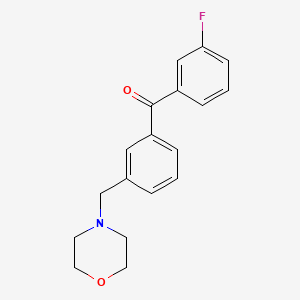
3-Fluoro-3'-morpholinomethyl benzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of various fluorinated benzophenone derivatives and morpholine-containing compounds has been explored in several studies. For instance, a method for synthesizing 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate was developed, which involved crystallization from acetonitrile and single crystal X-ray analysis to determine its structure . Another study described the synthesis of a small library of 3-fluoro-4-hydroxy- benzophenone analogues, aiming to develop multipotent agents against Alzheimer's disease . An alternative synthesis approach was used to create enantiopure (3S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one, a key intermediate in the synthesis of aprepitant, an NK1 receptor antagonist . Additionally, the synthesis of novel morpholine conjugated benzophenone analogues was reported, which were evaluated for their anti-proliferative activity against various neoplastic cells .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using various analytical techniques. Single crystal X-ray analysis revealed that some compounds exist in a monoclinic P21/c space group with specific molecular conformations . The molecular structure of a novel bioactive heterocycle was confirmed by X-ray diffraction studies, and it was found to be stabilized by inter and intra-molecular hydrogen bonds . Hirshfeld surface analysis was employed in multiple studies to analyze intermolecular interactions present in the solid state of the crystals .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically included alkylation, cyclization, and crystallization processes. For example, the synthesis of enantiopure morpholin-2-one involved the resolution of N-benzylglycinamide followed by alkylation with 2-bromoethanol and stereocontrolled cyclization . The synthesis of benzophenone analogues involved a multi-step reaction sequence starting from (4-hydroxy-aryl)-aryl methanones .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were characterized using spectral techniques such as IR, 1H NMR, LC-MS spectra, and elemental analysis . The compounds exhibited various degrees of biological activity, including nanomolar inhibitory activity against hepatitis B virus , micromolar potency against targets relevant to Alzheimer's disease , and potent antifungal and antibacterial activity . Some compounds also demonstrated significant anti-proliferative activity against different types of cancer cells and were found to induce apoptosis .
Applications De Recherche Scientifique
Alzheimer's Disease Research
Fluorinated benzophenone derivatives have been explored as multipotent agents against Alzheimer's disease. These compounds were designed to counteract β-secretase (BACE-1) and acetylcholinesterase (AChE), as well as intracellular reactive oxygen species (ROS) formation. Among these derivatives, certain compounds showed promising balanced micromolar potency against the selected targets without toxic effects, indicating their potential as lead compounds for effective anti-Alzheimer's drug candidates (Belluti et al., 2014).
Propriétés
IUPAC Name |
(3-fluorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c19-17-6-2-5-16(12-17)18(21)15-4-1-3-14(11-15)13-20-7-9-22-10-8-20/h1-6,11-12H,7-10,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPPIFTYPWUQIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643084 |
Source


|
| Record name | (3-Fluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-3'-morpholinomethyl benzophenone | |
CAS RN |
898765-47-4 |
Source


|
| Record name | (3-Fluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


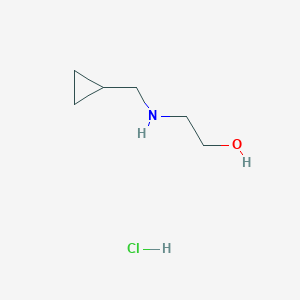
![3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B1343247.png)
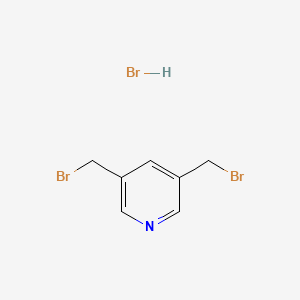


![Pyrido[3,4-B]pyrazin-5(6H)-one](/img/structure/B1343274.png)


